(2R)-2-(Methylamino)butanoic acid

Catalog No.
S12754039
CAS No.
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-(Methylamino)butanoic acid

Product Name

(2R)-2-(Methylamino)butanoic acid

IUPAC Name

(2R)-2-(methylamino)butanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1

InChI Key

CQJAWZCYNRBZDL-SCSAIBSYSA-N

Canonical SMILES

CCC(C(=O)O)NC

Isomeric SMILES

CC[C@H](C(=O)O)NC

(2R)-2-(Methylamino)butanoic acid, also known as 2-(methylamino)butanoic acid, is a chiral amino acid derivative characterized by its unique stereochemistry. It is composed of a butanoic acid backbone with a methylamino group attached to the second carbon. This compound is notable for its potential applications across various fields, including chemistry, biology, and medicine. The presence of the methylamino group significantly influences its biological activity and interaction with other molecules, making it a subject of interest in pharmacological studies .

  • Oxidation: The compound can be oxidized to yield corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction to form different amine derivatives using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in substitution reactions with electrophiles such as alkyl halides or acyl chlorides .

These reactions highlight the compound's versatility in organic synthesis and its potential utility in generating complex molecules.

The biological activity of (2R)-2-(Methylamino)butanoic acid is primarily attributed to its interaction with various enzymes and receptors. Its specific stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This interaction may lead to physiological effects that are being investigated for therapeutic applications, particularly in metabolic pathways .

The synthesis of (2R)-2-(Methylamino)butanoic acid typically involves the following steps:

  • Starting Material: The process begins with a suitable precursor, such as 2-aminobutanoic acid.
  • Methylation: The amino group is methylated using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydroxide).
  • Hydrochloride Formation: The resulting product is converted into its hydrochloride salt by reaction with hydrochloric acid .

Industrial production often employs automated reactors and stringent quality control measures to ensure purity and consistency.

(2R)-2-(Methylamino)butanoic acid has a wide range of applications:

  • Chemistry: Serves as a building block in the synthesis of complex organic molecules.
  • Biology: Studied for its role in metabolic pathways and enzyme interactions.
  • Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
  • Industry: Utilized in producing various chemical intermediates and specialty chemicals .

Research on (2R)-2-(Methylamino)butanoic acid has focused on its interactions with enzymes and receptors. These studies aim to elucidate the compound's mechanism of action, which involves influencing the activity of specific molecular targets. Understanding these interactions can provide insights into its potential therapeutic uses and guide further drug development efforts .

Several compounds share structural similarities with (2R)-2-(Methylamino)butanoic acid, each possessing unique properties:

Compound NameCAS NumberKey Features
(2S)-2-Amino-4-methylamino-4-oxo-butanoic acid7175-34-0Contains an oxo group; used in metabolic studies
(2R)-4-carbamoyl-2-[2-(methylamino)acetamido]butanoic acid1690001-47-8Carbamoyl derivative; potential pharmaceutical applications
(2R)-2-(Acetylamino)butanoic Acid-d334271-27-7Stable isotope labeled; used in analytical chemistry
(3S)-3-(Methylamino)butanoic acid88930-13-6Similar structure; different stereochemistry

The uniqueness of (2R)-2-(Methylamino)butanoic acid lies in its specific chiral configuration and its diverse range of biological activities, making it an important compound for research and application in various scientific fields .

Biosynthetic Pathways in Natural Systems

The biosynthetic formation of (2R)-2-(methylamino)butanoic acid in natural systems involves complex enzymatic processes that are part of broader amino acid metabolism pathways [5]. Natural amino acid biosynthesis typically begins with the conversion of alpha-ketoacids through transamination reactions, where glutamate serves as the primary amino donor [5]. The methylation of amino groups in amino acids occurs through specialized methyltransferases that utilize S-adenosylmethionine as the methyl donor [7].

In biological systems, the formation of N-methylated amino acids follows established biosynthetic routes where protein methylation serves as a post-translational modification mechanism [7]. The enzymatic methylation process is catalyzed by specific methyltransferases that recognize target amino acid substrates and transfer methyl groups from S-adenosylmethionine to nitrogen-containing side chains [7]. This methylation can occur on various amino acid residues, including those with primary and secondary amine functionalities [7].

The biosynthetic pathway for methylamino acid formation involves the initial synthesis of the parent amino acid through standard amino acid biosynthetic routes, followed by selective N-methylation [5] [7]. These pathways are regulated by complex enzymatic networks that control the specificity and efficiency of methylation reactions in living organisms [5]. The stereochemical control in natural systems ensures the preferential formation of specific enantiomers through enzyme-substrate recognition mechanisms [6].

Chemical Synthesis Strategies

Enantioselective Synthesis Approaches

Enantioselective synthesis of (2R)-2-(methylamino)butanoic acid requires sophisticated methodologies that ensure precise stereochemical control during the formation of the chiral center [9] [10]. Modern approaches to enantioselective amino acid synthesis employ various catalytic systems that provide high enantiomeric excess and yield [11] [13].

Asymmetric hydroamination represents a key strategy for the synthesis of beta-amino acid derivatives, where copper-catalyzed enantioselective processes have shown significant promise [9]. These reactions utilize chiral ligands to control the regioselectivity and stereoselectivity of the hydroamination process, leading to the formation of enantioenriched amino acid derivatives [9]. The use of 1,2-benzisoxazole as an electrophilic aminating reagent in combination with appropriate chiral catalysts has been demonstrated to provide excellent enantioselectivity [9].

Enzymatic asymmetric synthesis provides another powerful approach for the preparation of chiral amino acids with high stereoselectivity [11]. These biocatalytic methods utilize engineered enzymes that can perform asymmetric reductive amination of keto acids, asymmetric transfer of amino groups, and enantioselective addition reactions [11]. The development of pyridoxal radical biocatalysis has emerged as a particularly effective method for synthesizing noncanonical amino acids bearing multiple stereocenters [13].

The asymmetric Strecker synthesis remains a classical approach for amino acid preparation, utilizing chiral auxiliaries or catalysts to control the stereochemical outcome [12]. Modern variations of this methodology employ chiral templates such as carbohydrates to direct the asymmetric addition of hydrogen cyanide to imines [12]. The asymmetric derivatization of glycine represents another established route, where chiral auxiliaries facilitate the stereoselective introduction of substituents at the alpha-carbon position [12].

Contemporary methods also include the use of chiral phase transfer catalysts and asymmetric alkylation reactions that provide access to non-natural amino acids with high enantiomeric purity [14]. Palladium-catalyzed allylic amination combined with sigmatropic rearrangement has been developed as a tandem catalytic process for the synthesis of alpha-amino acid derivatives containing multiple stereocenters [14].

Protection/Deprotection Schemes for Amino Group Functionalization

The protection of amino groups is essential during the synthesis of (2R)-2-(methylamino)butanoic acid to prevent unwanted side reactions and ensure selective functionalization [16] [17]. The most widely employed protecting groups for amino acid synthesis include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which provide orthogonal protection strategies [16] [22].

The Boc protecting group is introduced using di-tert-butyl dicarbonate under basic conditions in aqueous or organic solvents [18] [23]. The reaction typically employs sodium hydroxide, 4-dimethylaminopyridine, or sodium bicarbonate as bases and proceeds under mild conditions at room temperature or moderate heating [18]. The versatility of Boc protection allows for its application in various solvent systems including water, tetrahydrofuran, acetonitrile, and biphasic chloroform-water mixtures [18] [23].

Deprotection of Boc-protected amines is accomplished through acid-catalyzed hydrolysis using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [18] [23]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation, which may require scavengers such as anisole or thioanisole to prevent alkylation of other nucleophiles [23]. Alternative deprotection methods include the use of trimethylsilyl iodide followed by methanolysis, which provides milder conditions for sensitive substrates [23].

The Fmoc protecting group offers complementary reactivity to Boc, being stable under acidic conditions but readily removed under basic conditions [22]. Fmoc protection is typically introduced using Fmoc-chloride or Fmoc-N-hydroxysuccinimide under weak basic conditions with sodium carbonate or sodium bicarbonate [22]. The Fmoc group demonstrates excellent compatibility with automated synthesis protocols and provides strong ultraviolet absorption for monitoring purposes [22].

Deprotection of Fmoc groups is achieved using bases such as piperidine, ethanolamine, or cyclohexylamine in appropriate solvents [22]. The base-catalyzed elimination proceeds through abstraction of the acidic hydrogen at the 9-position of the fluorene ring, leading to rapid deprotection [19]. The orthogonal nature of Boc and Fmoc protection allows for selective deprotection in the presence of other protecting groups [17] [21].

Specialized protecting groups have been developed for specific applications in amino acid synthesis [17] [21]. These include alloc (allyloxycarbonyl), Cbz (carbobenzyloxy), and various other carbamate-based protecting groups that offer different deprotection conditions [17]. The selection of appropriate protecting groups requires consideration of the overall synthetic strategy and the compatibility with other functional groups present in the molecule [21].

Advanced Analytical Techniques

Chiral High Performance Liquid Chromatography for Enantiomeric Purity Assessment

Chiral high performance liquid chromatography represents the gold standard for determining the enantiomeric purity of (2R)-2-(methylamino)butanoic acid [24] [25]. Modern chiral stationary phases provide excellent resolution of amino acid enantiomers through various recognition mechanisms including hydrogen bonding, pi-pi interactions, and inclusion complex formation [26].

Macrocyclic glycopeptide-based chiral stationary phases, particularly CHIROBIOTIC T and CHIROBIOTIC R columns, have demonstrated exceptional performance for amino acid enantiomer separation [24] [26]. The CHIROBIOTIC T column utilizes teicoplanin as the chiral selector and provides baseline resolution for most proteinogenic amino acids using simple mobile phase systems [24]. A universal mobile phase comprising water:methanol:formic acid (30:70:0.02) has been shown to resolve the enantiomers of twenty chiral amino acids with excellent selectivity [24].

The separation mechanism on CHIROBIOTIC phases involves multiple chiral recognition sites including sugar moieties, inclusion cavities, and chiral centers that interact with analyte molecules through hydrogen bonding and steric interactions [26]. These phases demonstrate unique selectivity characteristics and often provide complementary separations when different CHIROBIOTIC columns are employed under identical conditions [26].

Column TypeMobile PhaseRetention Time (min)Selectivity FactorResolution
CHIROBIOTIC TH₂O/MeOH (30:70) + 0.02% FA4.5-6.21.15-1.40>2.0
CHIROBIOTIC RMeOH + 0.1% NH₄TFA3.0-14.01.20-1.50>4.0
CHIRALPAK ZWIX(+)MeOH/MeCN + DEA/FA1.5-2.81.10-1.200.5-2.7

Cinchona alkaloid-based chiral stationary phases, such as CHIRALPAK ZWIX columns, offer alternative selectivity for amino acid enantiomers [25]. These phases operate effectively in polar organic mode using methanol-acetonitrile mixtures containing diethylamine and formic acid as mobile phase additives [25]. The zwitterionic nature of these phases provides unique recognition mechanisms that complement macrocyclic glycopeptide phases [25].

Detection methods for chiral amino acid analysis typically employ ultraviolet detection at 254 nanometers or fluorescence detection following pre-column derivatization [26] [27]. Mass spectrometry detection provides enhanced selectivity and specificity, particularly when using liquid chromatography-tandem mass spectrometry with multiple reaction monitoring [27]. The combination of chiral separation with mass spectrometric detection offers definitive identification and quantification of amino acid enantiomers [30].

Method validation for enantiomeric purity determination requires demonstration of specificity, linearity, accuracy, precision, and sensitivity [27]. The accuracy of chiral high performance liquid chromatography methods typically exceeds 95% with relative standard deviations below 5% for routine analyses [27]. Limit of detection values for derivatized amino acids range from 0.1 to 10 picomoles on column depending on the detection method employed [27].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (2R)-2-(methylamino)butanoic acid provides detailed structural information through characteristic fragmentation patterns that enable identification and quantification [31] [32]. The fragmentation behavior of protonated amino acids follows predictable pathways that involve loss of small neutral molecules and formation of diagnostic fragment ions [31] [37].

The primary fragmentation reactions of protonated amino acids include loss of water (18 Da), ammonia (17 Da), carbon monoxide (28 Da), and formic acid (46 Da) [32]. For methylamino acid derivatives, additional fragmentation pathways involve loss of methylamine (31 Da) and formation of immonium ions characteristic of the amino acid structure [32] [37]. The molecular ion [M+H]⁺ at m/z 118 for (2R)-2-(methylamino)butanoic acid serves as the precursor ion for tandem mass spectrometry experiments [31].

High-resolution electrospray ionization tandem mass spectrometry enables the resolution of isobaric fragmentation products and identification of previously unreported fragment ions [31]. The application of collision-induced dissociation under controlled energy conditions produces reproducible fragmentation patterns that can be used for structural characterization [31] [32]. The major fragment ions observed include [M+H-H₂O]⁺ at m/z 100, [M+H-H₂O-CO]⁺ at m/z 72, and [M+H-NH₃]⁺ at m/z 101 [32].

Matrix-assisted laser desorption/ionization time-of-flight tandem mass spectrometry provides complementary fragmentation information under high-energy collision conditions [37]. This technique generates immonium ions and other characteristic fragments that are diagnostic for amino acid identification [37]. The formation of specific indicator ions enables the differentiation of isomeric and isobaric amino acids [37].

Precursor IonFragment IonMass LossProposed StructureRelative Intensity
11810018[M+H-H₂O]⁺100%
11810117[M+H-NH₃]⁺75%
1187246[M+H-H₂O-CO]⁺50%
1188731[M+H-CH₃NH₂]⁺30%
1185662[C₄H₁₀]⁺25%

The fragmentation mechanisms involve charge-directed processes where the protonated amino group facilitates bond cleavage through intramolecular interactions [31] [35]. The stability of fragment ions is influenced by the formation of cyclic structures and resonance stabilization [32]. Understanding these fragmentation pathways is essential for developing reliable quantitative methods using selected reaction monitoring [31].

Advanced mass spectrometric techniques such as ion mobility spectrometry provide additional separation dimensions for complex amino acid mixtures [35]. The combination of chromatographic separation, ion mobility, and tandem mass spectrometry offers comprehensive analytical capabilities for amino acid characterization [35]. These multi-dimensional approaches are particularly valuable for analyzing modified amino acids and their metabolites in biological systems [35].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (2R)-2-(methylamino)butanoic acid through analysis of proton, carbon-13, and nitrogen-15 nuclei [40] [42]. The chemical shifts and coupling patterns observed in nuclear magnetic resonance spectra are diagnostic for amino acid structure and stereochemistry [43] [44].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for different structural environments within the amino acid molecule [40] [45]. The alpha-proton typically resonates around 4.33 parts per million, while the beta-protons appear as multiplets in the 1.5-2.5 parts per million region [45]. The N-methyl group produces a distinctive singlet around 2.4 parts per million, and the terminal methyl group of the butyl chain resonates near 1.0 parts per million [45].

The carboxylic acid proton exhibits a characteristic downfield chemical shift around 10-12 parts per million due to the strong deshielding effect of the carbonyl group [41]. The amino proton chemical shift is highly dependent on pH and hydrogen bonding interactions, typically appearing in the 6.5-8.5 parts per million range under physiological conditions [40] [42]. Coupling constants between adjacent protons provide information about molecular conformation and stereochemistry [40].

Carbon-13 nuclear magnetic resonance spectroscopy offers superior resolution compared to proton spectra due to the wider chemical shift range [42] [44]. The carbonyl carbon resonates around 177 parts per million, while the alpha-carbon appears near 56 parts per million [44] [45]. The beta-carbon typically resonates around 26 parts per million, and the terminal methyl carbon appears near 11 parts per million [44]. The N-methyl carbon produces a characteristic signal around 33 parts per million [44].

Carbon PositionChemical Shift (ppm)MultiplicityAssignment
C=O177.6 ± 0.5sCarboxyl carbon
C-α56.3 ± 0.8dAlpha carbon
C-β26.1 ± 0.5tBeta carbon
C-γ11.2 ± 0.3qGamma carbon
N-CH₃33.4 ± 0.4qN-methyl carbon

Nitrogen-15 nuclear magnetic resonance spectroscopy provides valuable information about the amino group environment and hydrogen bonding interactions [46] [47]. The nitrogen chemical shift is sensitive to protonation state and molecular environment, typically appearing around 25-35 parts per million for secondary amines [46]. The coupling between nitrogen-15 and attached protons can be observed in heteronuclear correlation experiments [46].

Two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and heteronuclear single quantum coherence provide connectivity information between nuclear spins [40] [43]. These experiments enable complete spectral assignments and structural confirmation [43]. The nuclear Overhauser effect spectroscopy provides distance information that can be used to determine molecular conformation and stereochemistry [40].

Quantitative nuclear magnetic resonance spectroscopy enables accurate determination of enantiomeric purity when combined with chiral derivatizing agents [43]. The integration of resolved peaks in carbon-13 spectra provides quantitative information about enantiomeric composition with accuracy comparable to chromatographic methods [43]. The use of chiral solvating agents or derivatizing reagents enables direct observation of enantiomeric signals in nuclear magnetic resonance spectra [43].

(2R)-2-(Methylamino)butanoic acid represents a unique non-proteinogenic amino acid derivative characterized by the presence of a secondary methylamino group at the α-carbon position [1] [2]. This comprehensive analysis examines the physicochemical properties of this compound, focusing on acid-base behavior, solubility characteristics, thermal stability, and computational prediction methodologies. The compound's molecular formula C₅H₁₁NO₂ and molecular weight of 117.15 g/mol position it as an intermediate-sized amino acid analogue with distinctive stereochemical properties [1] [2].

The systematic investigation of this compound's properties is crucial for understanding its potential applications in pharmaceutical chemistry, biochemical research, and materials science. The (2R) stereochemical configuration imparts specific three-dimensional characteristics that influence its interaction with biological systems and chemical environments [3]. Current literature reveals significant gaps in experimental data, necessitating the integration of computational predictions with structural analogies to establish a comprehensive property profile.

Acid-Base Behavior and pKa Determination

Theoretical Framework of Ionization

The acid-base behavior of (2R)-2-(Methylamino)butanoic acid is governed by two primary ionizable functional groups: the α-carboxyl group (-COOH) and the N-methylamino group (-NHCH₃) [4] [5]. These groups exhibit distinct pKa values that determine the compound's protonation state across different pH ranges. The presence of a secondary amino group rather than a primary amino group significantly alters the basicity compared to standard proteinogenic amino acids [6] [7].

Analysis of structural analogues provides insight into the expected ionization behavior. Glycine, the simplest amino acid, exhibits pKa values of 2.35 for the carboxyl group and 9.78 for the amino group [4] [6]. The methylated analogue N-methylglycine (sarcosine) demonstrates pKa values of 2.21 and 10.12, respectively [6] [7]. This methylation of the amino group typically increases the pKa₂ value by approximately 0.3-0.4 units due to increased electron density on the nitrogen atom [5].

Predicted pKa Values and Ionization Constants

Based on structural analysis and comparison with related compounds, the predicted pKa values for (2R)-2-(Methylamino)butanoic acid are estimated as follows [8] [4] [6]:

α-Carboxyl Group (pKa₁): The carboxyl group is predicted to have a pKa value of 2.1 ± 0.3. This value is slightly lower than typical α-amino acids due to the electron-withdrawing effect of the methylamino substituent, which stabilizes the carboxylate anion through inductive effects [5] [7]. The proximity of the positively charged methylamino group in acidic conditions further stabilizes the deprotonated carboxyl form.

N-Methylamino Group (pKa₂): The secondary amino group is predicted to exhibit a pKa value of 10.3 ± 0.5. This elevated value compared to primary amino groups reflects the increased electron density resulting from N-methylation, which enhances the nitrogen's proton affinity [6] [5]. Secondary amines typically demonstrate pKa values in the range of 10.6-11.3, with the α-carboxyl group providing slight stabilization of the protonated form [7].

Isoelectric Point (pI): The isoelectric point, calculated as the average of pKa₁ and pKa₂, is predicted to be 6.2 ± 0.4. At this pH, the compound exists predominantly as a zwitterion with balanced positive and negative charges [5].

pH-Dependent Species Distribution

The distribution of ionic species varies significantly with pH [5]:

  • pH 1.0-2.0: Fully protonated species (+NH₂CH₃, COOH) predominates (>95% abundance)
  • pH 2.0-4.0: Mixed protonation states with gradual carboxyl deprotonation
  • pH 4.0-8.0: Zwitterionic form (+NH₂CH₃, COO⁻) represents the dominant species (>90% abundance)
  • pH 8.0-10.0: Mixed deprotonation states with gradual amino group neutralization
  • pH 10.0-12.0: Fully deprotonated form (NHCH₃, COO⁻) predominates (>95% abundance)

Computational pKa Prediction Methods

Modern computational approaches offer sophisticated methodologies for pKa prediction [9] [10] [11]. Machine learning models such as those implemented in Epik (Schrödinger) achieve median absolute errors of approximately 0.42 log units using graph convolutional neural networks trained on extensive datasets [12]. The MoKa software employs GRID molecular interaction fields with typical prediction errors of 0.4 log units [10]. Advanced quantum mechanical methods, including density functional theory calculations with continuum solvation models, provide high accuracy but require substantial computational resources [13] [14].

For amino acid systems, the ANI-2x neural network potential combined with machine learning achieves mean absolute errors below 0.5 log units for all amino acid types [9] [15]. These methods incorporate atomic environment vectors and learned quantum mechanical representations to capture the complex electronic effects governing ionization behavior.

Solubility Characteristics in Polar/Non-Polar Solvents

Theoretical Solubility Framework

The solubility behavior of (2R)-2-(Methylamino)butanoic acid is fundamentally governed by its zwitterionic nature and the presence of both hydrophilic and hydrophobic structural elements [16]. The compound's polar surface area of 49.33 Ų [1] indicates significant capacity for hydrogen bonding interactions, while the butanoic acid backbone provides limited hydrophobic character. The interplay between these structural features determines solubility patterns across different solvent systems.

Aqueous Solubility Characteristics

Water represents the most favorable solvent for (2R)-2-(Methylamino)butanoic acid dissolution [17] [16]. The compound's predicted high aqueous solubility (>50 mg/mL) stems from multiple factors:

Zwitterionic Interactions: At physiological pH, the compound exists predominantly as a zwitterion, facilitating strong electrostatic interactions with water molecules [5]. The simultaneous presence of positive and negative charges creates multiple solvation sites for water coordination.

Hydrogen Bonding Networks: Both the carboxyl and methylamino groups participate in extensive hydrogen bonding with water [16]. The carboxyl group serves as both hydrogen bond donor (when protonated) and acceptor, while the methylamino group functions primarily as a hydrogen bond donor in its protonated state.

pH-Dependent Solubility: Aqueous solubility varies significantly with pH due to changing ionization states [5]. Maximum solubility typically occurs near the isoelectric point (pH ~6.2) where zwitterionic stabilization is optimal. Extreme pH values may reduce solubility due to decreased charge separation.

Alcohol Solubility Patterns

Methanol: High solubility is predicted due to methanol's strong hydrogen bonding capability and polar nature [18]. The methanol-water similarity in hydrogen bonding patterns facilitates dissolution of the zwitterionic compound. Methanol's reduced dielectric constant compared to water may slightly diminish ionic stabilization but maintains strong dipolar interactions.

Ethanol: Moderate solubility is expected as the increased alkyl character of ethanol reduces its polarity compared to methanol [18]. The larger hydrophobic component of ethanol provides less favorable interactions with the charged regions of the molecule while maintaining hydrogen bonding capability through the hydroxyl group.

Higher Alcohols: Solubility decreases progressively with increasing alcohol chain length due to enhanced hydrophobic character and reduced effective polarity. The balance shifts unfavorably for zwitterionic dissolution as the alcohol backbone becomes more prominent.

Aprotic Solvent Interactions

Dimethyl Sulfoxide (DMSO): High solubility is predicted despite DMSO's aprotic nature [18]. DMSO's exceptional dipolar character and hydrogen bond accepting ability provide favorable interactions with both charged and neutral regions of the molecule. The sulfoxide group effectively coordinates with protonated amino functions.

Acetonitrile: Moderate solubility may occur due to acetonitrile's dipolar character, though the absence of hydrogen bonding capability limits interaction strength with the zwitterionic form. The nitrile group provides weak hydrogen bond accepting ability.

Non-Polar Solvent Behavior

Hexane and Cyclohexane: Very low solubility (<1 mg/mL) is predicted due to the complete incompatibility between the zwitterionic nature of the compound and the non-polar solvent environment [19]. The absence of dipolar interactions and hydrogen bonding capability renders these solvents unsuitable for dissolution.

Chloroform: Low solubility results from chloroform's limited polarity and weak hydrogen bonding ability [19]. While chloroform possesses some dipolar character, it cannot adequately stabilize the zwitterionic form or provide sufficient solvation energy for dissolution.

Solvent-Specific Interaction Analysis

The differential solubility behavior across solvents reflects the relative importance of various intermolecular interactions [16]:

Electrostatic Interactions: Dominant in high-dielectric solvents (water, DMSO) where charge separation is effectively stabilized.

Hydrogen Bonding: Critical in protic solvents (water, alcohols) where both donor and acceptor sites are available for network formation.

Van der Waals Forces: Secondary importance due to the compound's modest hydrophobic character, becoming relevant only in the absence of stronger polar interactions.

Dipole-Dipole Interactions: Significant in polar aprotic solvents where permanent dipoles align favorably with the zwitterionic charge distribution.

Thermal Stability and Phase Transition Analysis

Thermal Decomposition Characteristics

The thermal behavior of (2R)-2-(Methylamino)butanoic acid is expected to follow patterns established for amino acid decomposition, modified by the presence of the N-methyl substituent [20] [21] [22]. Amino acids typically undergo complex decomposition processes rather than simple melting or sublimation, particularly above 180°C [21] [22].

Based on extensive studies of amino acid thermal decomposition, the compound is predicted to decompose endothermically with heats of decomposition ranging from 70-150 kJ/mol [21] [22]. The decomposition process involves the breaking of C-N and C-C bonds, followed by elimination of small molecules including water, ammonia, and trace amounts of carbon dioxide [21] [22].

Predicted Thermal Properties

Melting Point Range: The compound is predicted to exhibit a melting point between 180-220°C [8] [20]. This range reflects the influence of N-methylation on crystal packing and intermolecular interactions. The 4-(methylamino)butyric acid analogue demonstrates a melting point of 150-152°C [8], suggesting that the α-positioning of the methylamino group may increase thermal stability through enhanced hydrogen bonding networks.

Decomposition Temperature: Thermal decomposition is anticipated to commence at 200-250°C, overlapping with or shortly following the melting transition [21] [22]. This behavior parallels other amino acids where decomposition occurs within 30-50°C of the melting point. The decomposition process is characterized by endothermic heat absorption as bond breaking proceeds.

Decomposition Products: Based on amino acid decomposition studies, the primary volatile products are expected to include [21] [22]:

  • Water (H₂O): Major product from dehydration reactions
  • Methylamine/Ammonia: From deamination of the N-methylamino group
  • Minimal CO₂: Unlike cysteine, most amino acids produce limited carbon dioxide

Differential Scanning Calorimetry Predictions

DSC analysis would likely reveal multiple thermal events [20] [23]:

Moisture Loss: An initial endothermic event around 80-130°C representing loss of associated water molecules, particularly in hydrated crystalline forms [20]. This process typically involves 1-4% mass loss depending on the hydration state.

Crystal Transitions: Potential polymorphic transitions between 140-180°C, appearing as small endothermic or exothermic peaks depending on the relative stability of crystal forms [24]. N-methylated amino acids may exhibit enhanced polymorphic diversity due to altered hydrogen bonding patterns.

Melting Endotherm: The primary melting event would appear as a significant endothermic peak at the predicted melting point, with enthalpy of fusion estimated at 100-200 J/g based on similar compounds [20].

Decomposition Process: An overlapping or subsequent endothermic process representing thermal decomposition, characterized by mass loss and gas evolution [21] [22].

Thermogravimetric Analysis Expectations

TGA profiles would demonstrate [20] [21]:

Initial Stability: Mass stability up to approximately 180°C, with potential minor mass loss from surface moisture.

Primary Mass Loss: Significant mass reduction (12-70%) between 200-250°C corresponding to decomposition and volatile product formation [21] [22]. The extent of mass loss depends on the formation of non-volatile cyclic residues containing peptide-like bonds.

Residue Formation: Solid residues rich in nitrogen-containing heterocycles and carbonaceous material, representing 30-88% of the original mass [21] [22].

Kinetic Analysis of Thermal Decomposition

Thermal decomposition kinetics follow complex multi-step mechanisms [23]. Activation energies for amino acid decomposition typically range from 300-700 kJ/mol, depending on the specific decomposition pathway and heating rate [23]. The presence of the N-methyl group may alter these kinetics by:

Stabilizing Effects: Increased electron density on nitrogen may enhance thermal stability of the amino function.

Destabilizing Effects: Steric hindrance from the methyl group may weaken certain C-N bonds, potentially lowering decomposition temperatures.

Alternative Pathways: N-methylation opens different decomposition routes, potentially involving methylamine elimination rather than ammonia loss.

Phase Transition Behavior

Crystalline Polymorphism: The compound may exist in multiple crystalline forms due to different hydrogen bonding arrangements [24]. N-methylation reduces hydrogen bonding donor sites while maintaining acceptor capability, potentially leading to distinct packing motifs.

Glass Transition: If the compound can be rendered amorphous through rapid cooling or freeze-drying, a glass transition may be observable at temperatures significantly below the melting point [20].

Sublimation Potential: Direct sublimation is unlikely due to the compound's ionic character and strong intermolecular interactions. Any apparent sublimation likely represents decomposition with concurrent volatilization [21] [22].

Computational Prediction of Partition Coefficients

Theoretical Framework for Partition Coefficient Prediction

Partition coefficients represent fundamental physicochemical parameters describing the distribution of compounds between immiscible phases [25] [26]. For (2R)-2-(Methylamino)butanoic acid, accurate prediction requires consideration of its zwitterionic nature, pH-dependent ionization, and diverse intermolecular interaction capabilities. Traditional approaches based on neutral molecules fail to capture the complex behavior of ionizable compounds [25].

The distribution behavior is better described by distribution coefficients (log D) that account for all ionic species present at a given pH [25]. The relationship between partition coefficient (log P) and distribution coefficient follows the Henderson-Hasselbalch equation, modified for multiple ionization sites [25].

Octanol/Water Partition Coefficient

Predicted log P: 0.5 ± 0.3

The octanol/water system represents the gold standard for lipophilicity assessment [26]. For (2R)-2-(Methylamino)butanoic acid, the neutral molecule (existing only in a narrow pH range) demonstrates moderate lipophilicity. The predicted log P value reflects the balance between the hydrophobic butyl chain and the polar functional groups [1] [19].

Structure-Activity Relationships: Comparison with structural analogues supports this prediction. Simple butanoic acid exhibits log P values around 0.8-1.1 [19], while the introduction of polar amino functionality reduces lipophilicity. The methylamino substitution provides intermediate polarity between primary amino and fully alkylated derivatives.

pH-Dependent Distribution: The log D varies dramatically with pH:

  • pH 1: log D ≈ -2.0 (fully protonated cation)
  • pH 7: log D ≈ -1.5 (zwitterion)
  • pH 12: log D ≈ -0.8 (anionic form)

This pH dependence reflects the poor partition of charged species into octanol [25].

Chloroform/Water System

Predicted log P: -1.2 ± 0.4

Chloroform's reduced polarity compared to octanol dramatically decreases the compound's partition coefficient [26]. The absence of significant hydrogen bonding capability in chloroform disfavors dissolution of the zwitterionic species. Chloroform's limited dielectric constant (ε ≈ 4.8) provides insufficient stabilization for charged forms.

Molecular Interactions: The primary interactions in chloroform involve weak dipole-induced dipole forces and minimal hydrogen bonding through the C-H bonds. These interactions prove inadequate for stabilizing the polar functional groups of the amino acid.

Cyclohexane/Water System

Predicted log P: -2.5 ± 0.5

Cyclohexane represents the extreme case of non-polar partitioning [26]. The completely non-polar nature of cyclohexane (ε ≈ 2.0) renders it incompatible with any ionic or highly polar species. The predicted log P reflects the fundamental incompatibility between the zwitterionic amino acid and the hydrocarbon environment.

Thermodynamic Considerations: The large negative log P value indicates highly unfavorable thermodynamics for partition into cyclohexane. The solvation energy required to transfer the zwitterion from water to cyclohexane cannot be compensated by van der Waals interactions with the alkyl regions of the molecule.

Alternative Solvent Systems

Butanol/Water: Predicted log P = 0.3 ± 0.3
Butanol's intermediate polarity and hydrogen bonding capability provide moderate partition coefficients. The longer alkyl chain of butanol compared to alcohols enhances lipophilic interactions while maintaining polar functionality.

Ethyl Acetate/Water: Predicted log P = -0.8 ± 0.4
The ester functionality of ethyl acetate provides dipolar interactions and weak hydrogen bonding capability. However, the aprotic nature limits favorable interactions with the zwitterionic form.

Computational Methodologies for Prediction

Fragment-Based Approaches: Classical QSAR methods utilize additive fragment contributions to estimate log P values [11]. For amino acids, carboxyl groups typically contribute -1.3 to -0.7 log units, while amino groups contribute -1.5 to -1.0 log units. Alkyl chains add positive contributions proportional to their length.

Machine Learning Models: Advanced algorithms incorporating molecular descriptors achieve superior accuracy [26] [11]. Support vector machines and neural networks trained on diverse datasets demonstrate R² values exceeding 0.95 for amino acid derivatives. Particle swarm optimization coupled with support vector machines achieves mean absolute percentage errors below 1.2% [11].

Quantum Mechanical Calculations: Density functional theory combined with continuum solvation models provides high-accuracy predictions [13] [14]. These methods explicitly calculate solvation free energies in both phases, yielding log P values through thermodynamic cycles. Typical accuracy approaches ±0.2 log units for well-parametrized systems.

COSMO-RS Methodology: The conductor-like screening model for realistic solvents predicts partition coefficients through statistical thermodynamics [13]. This approach calculates molecular surface charges and interaction energies to determine phase distribution without empirical parametrization.

Experimental Validation Strategies

Shake-Flask Method: Traditional determination involves equilibrating the compound between immiscible phases followed by analytical quantification. pH control proves critical for ionizable compounds to maintain consistent ionization states.

HPLC-Based Methods: Chromatographic retention times correlate with partition coefficients through empirical relationships. This approach provides rapid screening capabilities for compound series.

Potentiometric Techniques: Direct measurement of partition coefficients using ion-selective electrodes offers advantages for ionic species. The method monitors ion activities in both phases simultaneously.

Factors Affecting Prediction Accuracy

Ionization State: The predominant challenge in partition coefficient prediction for amino acids involves accurate representation of ionization equilibria. Small errors in pKa prediction propagate significantly in log D calculations [25].

Tautomerism: Potential tautomeric forms may exhibit different partition behaviors. Computational methods must account for all relevant tautomers and their relative populations.

Association Phenomena: Ion pairing and aggregation in organic phases can significantly affect apparent partition coefficients. These secondary equilibria require explicit consideration in accurate predictions [25].

Temperature Dependence: Partition coefficients exhibit temperature sensitivity through both enthalpic and entropic contributions. Most predictive models assume standard conditions (25°C) but real applications may require temperature corrections.

Applications in Drug Discovery

Partition coefficient data guide pharmaceutical development through multiple applications:

Absorption Prediction: Oral bioavailability correlates with optimal log P ranges (typically 1-3 for drug molecules). The zwitterionic nature of amino acids generally correlates with poor membrane permeability.

Distribution Modeling: Tissue distribution patterns depend on partition behavior between plasma proteins, cellular membranes, and tissue components.

Formulation Development: Solvent selection for pharmaceutical formulations benefits from comprehensive partition coefficient data across multiple solvent systems.

XLogP3

-2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 g/mol

Monoisotopic Mass

117.078978594 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

Explore Compound Types